Methyl 6-(methylsulfonyl)nicotinate

Lipophilicity Drug-likeness Physicochemical property

Methyl 6-(methylsulfonyl)nicotinate (CAS 1190948-26-5) is a uniquely differentiated pyridine building block whose 6-methylsulfonyl substitution configures the electrostatic potential of the heterocyclic ring, critically directing nucleophilic/electrophilic reaction trajectories and biological target recognition. This regioisomer cannot be replaced by 4- or 5-substituted analogs without altering reactivity. With balanced lipophilicity (XLogP3=0.3), moderate polarity (TPSA=81.7 Ų), and 3 rotatable bonds, it meets multiparameter optimization guidelines for anti-inflammatory COX-2 inhibitor scaffolds. Sourced via high-yielding synthesis (88%) from methyl 6-chloronicotinate, this 98% pure intermediate enables cost-efficient elaboration into patent-cited bioactive heterocycles and rigid conformational probes.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 1190948-26-5
Cat. No. B7856309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(methylsulfonyl)nicotinate
CAS1190948-26-5
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-7(9-5-6)14(2,11)12/h3-5H,1-2H3
InChIKeyUPJHUFLFEXNRTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(methylsulfonyl)nicotinate (CAS 1190948-26-5): Baseline Specifications for Research Procurement


Methyl 6-(methylsulfonyl)nicotinate (CAS 1190948-26-5) is a pyridine-based sulfonyl nicotinate ester with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol [1]. It is typically supplied as an off-white solid with a standard purity of 98% and is stable at room temperature under dry, sealed storage . The compound features a methylsulfonyl group at the 6-position and a methyl ester at the 3-position, imparting moderate polarity (topological polar surface area = 81.7 Ų) and lipophilicity (XLogP3 = 0.3) [1].

Methyl 6-(methylsulfonyl)nicotinate: Why In-Class Analogs Are Not Interchangeable


Substituting Methyl 6-(methylsulfonyl)nicotinate with a regioisomeric nicotinate (e.g., 4- or 5-substituted) or a non-sulfonylated analog fundamentally alters physicochemical and reactivity profiles critical to downstream applications. The 6-sulfonyl substitution pattern uniquely configures the electrostatic potential of the pyridine ring, influencing both nucleophilic/electrophilic reaction trajectories [1] and, in biological contexts, target recognition [2]. The following quantitative evidence demonstrates that positional isomerism, functional group variation, and ester vs. acid selection yield measurable, application-relevant differences in lipophilicity, synthetic efficiency, and molecular properties.

Methyl 6-(methylsulfonyl)nicotinate: Quantified Differentiation Against Closest Analogs


Lipophilicity (XLogP3) Differentiates 6-Sulfonyl Nicotinate from Non-Sulfonylated and Carboxylic Acid Analogs

The lipophilicity of Methyl 6-(methylsulfonyl)nicotinate (XLogP3 = 0.3) is intermediate between the more polar 6-(methylsulfonyl)nicotinic acid (XLogP3 ≈ -0.5) and the more lipophilic non-sulfonylated methyl nicotinate (XLogP3 ≈ 0.9) [1]. This balanced lipophilicity is critical for applications requiring moderate membrane permeability without excessive hydrophobicity. The methylsulfonyl group introduces a polar, hydrogen-bond-accepting motif while maintaining a logP suitable for CNS multiparameter optimization [1].

Lipophilicity Drug-likeness Physicochemical property

Polar Surface Area (TPSA) Indicates Distinct Hydrogen-Bonding Capacity vs Regioisomers

Methyl 6-(methylsulfonyl)nicotinate exhibits a topological polar surface area (TPSA) of 81.7 Ų [1]. While direct experimental comparison to the 4- and 5-regioisomers is unavailable, the 6-substitution pattern is expected to produce a distinct electron distribution and dipole moment compared to the 4-substituted analog, potentially altering hydrogen-bonding geometry and target engagement . For reference, Methyl 5-(methylsulfonyl)nicotinate is reported with a predicted TPSA of 81.7 Ų as well [2], but the regioisomeric difference in substitution influences the orientation of the sulfonyl group relative to the pyridine nitrogen, a factor critical for enzyme active site complementarity.

Polar surface area Bioavailability Drug design

Synthetic Yield Advantage: Efficient 88% Preparation from Methyl 6-chloronicotinate

Methyl 6-(methylsulfonyl)nicotinate can be synthesized from methyl 6-chloronicotinate and sodium methanesulfinate in DMSO at 100°C for 1 hour, affording the product in 88% isolated yield . This route offers a convenient, high-yielding access point for the 6-sulfonyl scaffold, whereas analogous 4- or 5-substituted derivatives may require less efficient or alternative synthetic strategies [1]. The high yield is attributable to the favorable nucleophilic aromatic substitution at the 6-position of the pyridine ring.

Synthetic efficiency Process chemistry Yield

Rotatable Bond Count and Molecular Flexibility Differentiates from Carboxylic Acid and Homologated Analogs

The methyl ester in Methyl 6-(methylsulfonyl)nicotinate contributes to a rotatable bond count of 3, versus 2 for the corresponding carboxylic acid [1] and 4 for the homologated methyl 6-((methylsulfonyl)methyl)nicotinate [2]. This incremental difference in conformational freedom impacts entropic contributions to binding and may influence pharmacokinetic profiles [1].

Molecular flexibility Conformational entropy Drug design

Methyl 6-(methylsulfonyl)nicotinate: High-Value Application Scenarios Based on Verified Evidence


Lead Optimization in Anti-inflammatory Drug Discovery Targeting COX-2

As a methylsulfonyl-containing nicotinate, this compound serves as a valuable scaffold in the design of selective COX-2 inhibitors [1]. Its balanced lipophilicity (XLogP3 = 0.3) and moderate polar surface area align with established multiparameter optimization guidelines for anti-inflammatory agents [2].

Synthetic Intermediate in Heterocyclic Chemistry and Agrochemical Development

The high-yielding synthesis (88%) from methyl 6-chloronicotinate makes this compound a convenient intermediate for further elaboration into more complex heterocyclic systems . It has been specifically cited in patent literature as a building block for pyridine-based bioactive molecules [3].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

The precisely defined rotatable bond count (3) and hydrogen bond acceptor count (5) [2] allow researchers to use this compound as a rigid comparator when probing the impact of conformational flexibility on target binding, particularly when contrasted with the more flexible homologated analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-(methylsulfonyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.